4-Formamido-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
85406-57-1 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-formamido-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-3-8-4-1-5(6(10)11)7-2-4/h1-3,7H,(H,8,9)(H,10,11) |
InChI Key |
OKUQOGCLTASCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1NC=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Formamido 1h Pyrrole 2 Carboxylic Acid
Synthetic Approaches to the Core 4-Formamido-1H-pyrrole-2-carboxylic Acid Structure
The synthesis of this compound, a key structural motif in various biologically active compounds, involves strategic chemical transformations. The construction of this molecule relies on the careful introduction of the formamido group at the C4 position of the pyrrole (B145914) ring, functionalization of the carboxylic acid at the C2 position, and regioselective control during the synthesis.
Strategies for Formamido Group Introduction at the Pyrrole 4-Position
A common and effective method for introducing the formamido group at the 4-position of a pyrrole ring begins with a precursor containing a 4-amino group. For instance, a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters can be synthesized by reacting N-PhF-4-oxoproline benzyl ester and its derivatives with various primary and secondary amines in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in tetrahydrofuran (THF). nih.gov This initial step provides the crucial 4-aminopyrrole intermediate.
Once the 4-aminopyrrole-2-carboxylate is obtained, the formamido group can be introduced through formylation of the amino group. This transformation can be achieved using various formylating agents. A key consideration in this step is the potential for competing reactions, such as formylation at the pyrrole nitrogen. The choice of reaction conditions and protecting groups is therefore critical to ensure regioselectivity. Polyamides that incorporate an N-terminal formamido group have been shown to bind to the minor groove of DNA in a staggered, antiparallel dimeric fashion. nih.govresearchgate.net This binding is facilitated by the formamido group, which enhances both the affinity and the size of the binding site. nih.gov
Carboxylic Acid Functionalization and Esterification Techniques
The carboxylic acid group at the C2 position of the pyrrole ring is a key handle for further derivatization. Esterification is a common transformation, and various methods can be employed. For example, Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used technique. uomus.edu.iq Given the potential sensitivity of the pyrrole ring to strongly acidic conditions, milder esterification methods may be preferred.
One such method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC). In this process, DCC activates the carboxylic acid, which is then attacked by the alcohol nucleophile to form the ester. libretexts.org This method is often preferred as it proceeds under milder conditions. Another approach involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with an alcohol. However, the reactivity of acid chlorides necessitates careful control of the reaction conditions to avoid side reactions with the pyrrole ring.
| Method | Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating in excess alcohol | Simple, inexpensive reagents | Harsh conditions may degrade sensitive pyrroles |
| DCC Coupling | Alcohol, DCC, base (e.g., DMAP) | Room temperature | Mild conditions | Dicyclohexylurea byproduct can be difficult to remove |
| Acid Chloride Formation | Thionyl chloride or oxalyl chloride, then alcohol | Low temperature for acid chloride formation | High reactivity | Potential for side reactions on the pyrrole ring |
Regioselective Functionalization of the Pyrrole Ring
Achieving the desired substitution pattern on the pyrrole ring is a central challenge in the synthesis of this compound and its derivatives. The inherent reactivity of the pyrrole ring towards electrophiles generally favors substitution at the C2 and C5 positions. pearson.comonlineorganicchemistrytutor.com Therefore, directing functionalization to the C4 position often requires a multi-step approach.
One strategy involves starting with a pre-functionalized precursor where the desired substitution pattern is already established. For example, the use of a 4-oxoproline derivative allows for the introduction of the amino group specifically at the C4 position. nih.gov Subsequent aromatization then yields the 4-aminopyrrole.
Another approach involves the use of protecting groups to block the more reactive positions (C2 and C5), thereby directing incoming electrophiles to the C3 and C4 positions. The choice of protecting group is crucial, as it must be stable to the reaction conditions and readily removable without affecting other functional groups in the molecule.
Chemical Transformations and Reactivity Profiles of this compound Derivatives
The this compound scaffold possesses multiple reactive sites, allowing for a variety of chemical transformations. These include reactions at the pyrrole core, the carboxylic acid moiety, and the formamido group.
Electrophilic Aromatic Substitution Reactions on the Pyrrole Core
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. nih.gov The presence of the formamido and carboxylic acid groups influences the regioselectivity of these reactions. The formamido group is an activating group, while the carboxylic acid group is a deactivating group.
Due to the electron-rich nature of the pyrrole ring, electrophilic substitution reactions proceed more readily than with benzene and often require milder conditions. pearson.com Generally, electrophilic attack is favored at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediate. pearson.comonlineorganicchemistrytutor.com However, in this compound, the C2 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C5 position, and to a lesser extent, the C3 position.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a mild base.
Nitration: Introduction of a nitro group using reagents like nitric acid in acetic anhydride, typically at low temperatures to control the reaction. youtube.com
Sulfonation: Introduction of a sulfonic acid group using a sulfur trioxide-pyridine complex. youtube.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com
| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product |
|---|---|---|---|
| Bromination | Br⁺ | 5-bromo-4-formamido-1H-pyrrole-2-carboxylic acid | 3-bromo-4-formamido-1H-pyrrole-2-carboxylic acid |
| Nitration | NO₂⁺ | 4-formamido-5-nitro-1H-pyrrole-2-carboxylic acid | 4-formamido-3-nitro-1H-pyrrole-2-carboxylic acid |
| Acylation | RCO⁺ | 5-acyl-4-formamido-1H-pyrrole-2-carboxylic acid | 3-acyl-4-formamido-1H-pyrrole-2-carboxylic acid |
Nucleophilic Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a versatile functional group that can undergo a variety of nucleophilic acyl substitution reactions. pressbooks.pub These reactions involve the attack of a nucleophile on the carbonyl carbon, followed by the departure of the hydroxyl group as a leaving group.
Common nucleophilic reactions at the carboxylic acid include:
Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, HATU) to form amides. This is a particularly important reaction for the synthesis of pyrrole-2-carboxamides, which have shown potential as inhibitors of mycobacterial membrane protein Large 3 (MmpL3). nih.gov
Esterification: As discussed previously, reaction with alcohols to form esters. uomus.edu.iq
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through an aldehyde intermediate. libretexts.org
Conversion to Acid Halides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form highly reactive acid chlorides, which can then be converted to a variety of other carboxylic acid derivatives. uomus.edu.iq
Transformations Involving the Formamido Group
The formamido group (–NHCHO) is a versatile functional group that can undergo several key chemical transformations, serving as a precursor to other important functionalities. While literature specifically detailing reactions on this compound is sparse, the reactivity of the formamido group on aromatic and heterocyclic systems is well-established. These transformations typically center on hydrolysis to the corresponding amine, reduction to a methylamino group, or dehydration to an isocyanide.
Hydrolysis to Amino Group: The formamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine. This deprotection is a fundamental transformation in organic synthesis. For a substrate like this compound, this reaction would yield 4-amino-1H-pyrrole-2-carboxylic acid, a potentially valuable building block for further derivatization. The reaction involves the nucleophilic attack of water or hydroxide on the formyl carbonyl, followed by the elimination of formic acid or a formate salt.
Dehydration to Isocyanides: One of the most significant reactions of N-substituted formamides is their dehydration to produce isocyanides (isonitriles). nih.gov This transformation is typically achieved using strong dehydrating agents. nih.gov Common reagents for this purpose include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or pyridine, tosyl chloride (TsCl) in pyridine, and phosgene or its safer equivalents like diphosgene. nih.govorganic-chemistry.org The resulting isocyanide from this compound would be methyl 4-isocyano-1H-pyrrole-2-carboxylate (assuming the carboxylic acid is protected as an ester during the reaction), a highly reactive intermediate valuable in multicomponent reactions such as the Ugi and Passerini reactions. nih.gov The choice of dehydrating agent and reaction conditions is crucial to ensure compatibility with the other functional groups on the pyrrole ring. nih.govnih.gov
| Dehydrating Agent | Base/Solvent | General Observations | Reference |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Triethylamine (TEA) or Pyridine | A widely used, efficient method. Can be performed at low temperatures. | nih.govresearchgate.net |
| Tosyl chloride (TsCl) | Pyridine | Milder conditions compared to POCl₃. | nih.gov |
| Diphosgene (trichloromethyl chloroformate) | Tertiary amines | A safer alternative to phosgene. | nih.gov |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | Tertiary amines | Utilizes readily available and low-cost reagents under mild conditions. | organic-chemistry.org |
Reduction to Methylamino Group: The formamido group can also be reduced to a methylamino group (–NHCH₃). This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. This reaction would convert the formamido moiety into a secondary amine, offering another avenue for structural modification. Careful selection of the reducing agent would be necessary to avoid the simultaneous reduction of the carboxylic acid group present on the pyrrole ring.
Cycloaddition Reactions and Annulation Strategies
The pyrrole ring, being an electron-rich aromatic system, can participate in various cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. While specific studies on this compound are not prevalent, the principles of pyrrole reactivity can be extended to this molecule. The substituents on the ring, namely the electron-withdrawing carboxylic acid and the potentially electron-donating formamido group, will influence the regioselectivity and reactivity of these transformations.
Cycloaddition Reactions: Pyrroles can act as dienes or dienophiles in Diels-Alder [4+2] cycloadditions, although their aromaticity can make them less reactive than simple dienes. More commonly, pyrrole derivatives are employed in [3+2] cycloaddition reactions. For instance, the reaction of pyrroles with azomethine ylides or other 1,3-dipoles can lead to the formation of fused five-membered rings. The presence of an electron-withdrawing group, such as the carboxylic acid at the C2 position, can activate the pyrrole ring for certain types of cycloadditions.
Another important class of reactions is the hetero-Diels-Alder (HDA) reaction. Fused 4-acyl-1H-pyrrole-2,3-diones, for example, are known to react as oxa-dienes with various dienophiles to form pyrano[4,3-b]pyrroles. nih.govorganic-chemistry.org This highlights the potential for appropriately functionalized pyrroles to serve as components in building complex polycyclic structures.
Annulation Strategies: Annulation, the formation of a new ring onto an existing one, is a powerful strategy in heterocyclic synthesis. Palladium-catalyzed annulation reactions have been developed for the synthesis of substituted pyrroles. For example, a [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a direct route to highly substituted pyrroles. psu.edu Such strategies could potentially be adapted to build rings onto the 4,5-positions of the this compound core.
Furthermore, annulation of 1H-pyrrole-2,3-diones with reagents like thioacetamide has been shown to be an effective method for constructing fused pyridine rings, leading to scaffolds like 5-azaisatins. researchgate.net This type of reaction demonstrates how the inherent reactivity of the pyrrole nucleus can be harnessed to create novel, fused heterocyclic systems under green, catalyst-free conditions. researchgate.net
| Reaction Type | Pyrrole Derivative | Reactant | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Pyrrole | Azomethine Ylide | Fused Pyrrolidine Ring | General Principle |
| Hetero-Diels-Alder [4+2] | 4-Acyl-1H-pyrrole-2,3-diones | Electron-rich Alkenes | Pyrano[4,3-b]pyrroles | nih.govorganic-chemistry.org |
| [4+1] Annulation | α-Alkenyl-dicarbonyls + Amines | (Forms pyrrole in situ) | Substituted Pyrroles | psu.edu |
| Annulation | 1H-Pyrrole-2,3-diones | Thioacetamide | 1H-Pyrrolo[3,2-c]pyridine-2,3-diones (5-Azaisatins) | researchgate.net |
Green Chemistry and Sustainable Synthetic Pathways for Pyrrolecarboxylic Acids
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrrolecarboxylic acids, to reduce environmental impact and improve sustainability. Research in this area focuses on the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions.
Synthesis from Renewable Feedstocks: Significant progress has been made in synthesizing pyrrole-2-carboxylic acid (PCA) and its derivatives from biomass. One notable pathway involves the reaction of D-glucosamine (derived from chitin) with pyruvic acid (obtainable from cellulose). nih.gov This approach leverages two different bio-based feedstocks to construct the pyrrole ring, offering a sustainable alternative to traditional petroleum-based syntheses. nih.gov Another sustainable method utilizes biosourced 3-hydroxy-2-pyrones, which can react with primary amines under solvent-free conditions or in aqueous solutions to form N-substituted pyrrole carboxylic acid derivatives in good to high yields. researchgate.net
Greener Reaction Conditions: The development of more environmentally friendly reaction protocols is a cornerstone of green chemistry. For pyrrole synthesis, this includes replacing hazardous solvents and catalysts. For instance, the use of lactic acid, a biodegradable and less volatile alternative to acetic acid, has been reported for certain pyrrole syntheses. nih.gov The application of ultrasound has also been shown to increase reaction rates and avoid the need for high temperatures. nih.gov Furthermore, catalyst-free reactions, such as the annulation of pyrrole-2,3-diones at room temperature, represent a significant step towards greener synthetic methodologies. researchgate.net
Biocatalysis and Microbial Production: Synthetic biology offers promising avenues for the sustainable production of carboxylic acids. Engineered microbial pathways can be designed to produce a variety of chemical building blocks, including precursors to pyrrolecarboxylic acids, from simple sugars. youtube.com While the direct microbial synthesis of this compound has not been reported, the successful assembly of synthetic pathways in microorganisms like E. coli for other complex carboxylic acids demonstrates the potential of this approach. youtube.com Enzymatic fixation has also been used to produce pyrrole-2-carboxylic acid from pyrrole, showcasing the power of biocatalysis in generating functionalized heterocycles.
| Approach | Starting Materials | Key Green Aspect | Product Type | Reference |
|---|---|---|---|---|
| Biomass Valorization | D-Glucosamine (from Chitin) and Pyruvic Acid (from Cellulose) | Use of renewable feedstocks. | Pyrrole-2-carboxylic acid | nih.gov |
| Biosourced Precursors | 3-Hydroxy-2-pyrones and Primary Amines | Solvent-free or aqueous conditions. | N-substituted pyrrole carboxylic acids | researchgate.net |
| Alternative Solvents/Energy | General Pyrrole Syntheses | Use of lactic acid; ultrasound irradiation. | Pyrrole derivatives | nih.gov |
| Microbial Production | Glucose / Simple Sugars | Avoids traditional chemical synthesis; renewable feedstock. | Various carboxylic acids (potential precursors) | youtube.com |
Advanced Spectroscopic and Structural Elucidation of 4 Formamido 1h Pyrrole 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules. Through a combination of one- and two-dimensional experiments, a complete picture of the atomic framework and spatial arrangement of 4-formamido-1H-pyrrole-2-carboxylic acid derivatives can be constructed.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of a typical this compound derivative displays distinct signals for the pyrrole (B145914) ring protons, the formamido proton, and the carboxylic acid proton. For instance, in pyrrole-2-carboxylic acid, the acidic proton of the carboxyl group is highly deshielded and appears in the downfield region of 10–12 ppm. libretexts.org The pyrrole N-H proton also resonates at a downfield chemical shift. The protons on the pyrrole ring itself typically appear in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbons of the carboxylic acid and the formamido group, as well as for the sp²-hybridized carbons of the pyrrole ring. The carbonyl carbon of a carboxylic acid is significantly deshielded, typically resonating between 160-180 ppm. libretexts.org
Below is an interactive data table summarizing typical ¹H and ¹³C NMR chemical shifts for the parent compound, pyrrole-2-carboxylic acid, in different deuterated solvents. chemicalbook.comchemicalbook.com
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms in complex molecules like this compound derivatives.
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. libretexts.orgyoutube.com It is instrumental in identifying adjacent protons on the pyrrole ring and confirming the connectivity within the formamido group. A COSY spectrum would show cross-peaks between the signals of coupled protons, allowing for the tracing of the spin system throughout the molecule. researchgate.netresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.comyoutube.com This technique is crucial for assigning the signals of the pyrrole ring carbons by linking them to their directly bonded protons. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comprinceton.edu This is particularly useful for identifying the quaternary carbons, such as the carboxylic acid carbonyl and the carbons of the pyrrole ring that are not directly bonded to protons. It can also confirm the connection between the formamido group and the pyrrole ring by showing a correlation between the formamido proton and the C4 carbon of the pyrrole. researchgate.netresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. researchgate.netyoutube.com This technique is vital for determining the three-dimensional structure and preferred conformation of the molecule. For example, NOESY can show correlations between the formamido proton and nearby protons on the pyrrole ring, providing insights into the orientation of the formamido substituent. nih.gov
An interactive table summarizing the key correlations observed in various 2D NMR spectra for a generic this compound derivative is presented below.
The conformational flexibility of this compound derivatives can be investigated using temperature-variant NMR studies. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the rotational barriers around single bonds and the relative populations of different conformers. copernicus.org
For instance, restricted rotation around the C-N amide bond of the formamido group can lead to the observation of distinct signals for different rotational isomers (rotamers) at low temperatures. copernicus.org As the temperature is increased, the rate of rotation increases, and these distinct signals may coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotational process. Such studies are crucial for understanding the dynamic behavior of these molecules in solution, which can influence their biological activity and interactions with other molecules. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
FTIR and Raman spectra of this compound derivatives are characterized by distinct absorption bands corresponding to the stretching and bending vibrations of their functional groups.
N-H Vibrations: The N-H stretching vibration of the formamido group and the pyrrole ring typically appears as a broad band in the region of 3500-3300 cm⁻¹. vscht.cz In secondary amides, a single N-H stretching band is expected. uomustansiriyah.edu.iq The N-H bending vibration, often referred to as the amide II band, is observed in the region of 1655-1595 cm⁻¹. uomustansiriyah.edu.iq
C=O Vibrations: The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is typically a strong and broad band appearing around 1710 cm⁻¹ in the solid state due to hydrogen bonding. acs.orglibretexts.org The formamido C=O stretch, known as the amide I band, is also a strong absorption, generally found in the range of 1680-1630 cm⁻¹. researchgate.net The presence of two distinct carbonyl absorptions in the spectrum is a clear indication of the presence of both the carboxylic acid and the formamido functionalities.
The following interactive table summarizes the characteristic vibrational frequencies for the key functional groups in this compound derivatives.
In the solid state, carboxylic acids are well-known to form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. acs.orgacs.org This dimerization is readily observable in the FTIR spectrum. The O-H stretching vibration of the carboxylic acid in a hydrogen-bonded dimer appears as a very broad and strong absorption band in the range of 3300-2500 cm⁻¹, which is a hallmark of this interaction. vscht.cz
Furthermore, the C=O stretching frequency of the carboxylic acid is sensitive to hydrogen bonding. In the dimeric form, the C=O band appears at a lower wavenumber (around 1710 cm⁻¹) compared to the monomeric form (around 1760 cm⁻¹ in dilute non-polar solutions). uomustansiriyah.edu.iqresearchgate.net
The N-H group of the formamido moiety can also participate in intermolecular hydrogen bonding, either with the carbonyl oxygen of another molecule or with a solvent molecule. These interactions can lead to shifts in the N-H and C=O stretching frequencies, providing further insights into the supramolecular structure of these compounds in the solid state and in solution. acs.orgacs.org The formation of N-H···O=C hydrogen bonds is a common feature in the crystal structures of amides.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confirmation of the molecular formula of this compound and its derivatives.
In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. For instance, a study on pyrrole-2-carboxamide derivatives utilized an Orbitrap mass spectrometer to confirm the molecular formulas of newly synthesized compounds. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) or ion trap mass spectrometry (ITMS), provides valuable structural information. nih.gov The fragmentation patterns of 2-substituted pyrrole derivatives are significantly influenced by the nature of the substituents. nih.gov For compounds with a carboxylic acid group, characteristic losses of water (H₂O) and the carboxyl group (COOH) are commonly observed. libretexts.org In the case of this compound, fragmentation would likely involve cleavage of the formamido group and decarboxylation. The study of these fragmentation pathways helps in the structural identification of this class of molecules. nih.gov
Below is a hypothetical HRMS data table for a derivative of this compound.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Molecular Formula | C₇H₈N₂O₃ |
| Calculated m/z | 169.0508 |
| Measured m/z | 169.0511 |
| Mass Accuracy | < 2 ppm |
| Major Fragment Ions (m/z) | 151 (M-H₂O+H)⁺, 123 (M-COOH+H)⁺, 95 (M-COOH-CO+H)⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. For pyrrole-based compounds, the characteristic absorption bands are typically due to π-π* and n-π* transitions. researchgate.netyoutube.com
The pyrrole ring itself is a chromophore, and its UV spectrum is influenced by the presence of substituents. rsc.org The carboxylic acid and formamido groups on the pyrrole ring in this compound can act as auxochromes, which can shift the absorption maxima (λ_max) and change the molar absorptivity. In general, pyrrole exhibits absorption bands around 250 nm and 287 nm, which are attributed to π-π* transitions. researchgate.netresearchgate.net The presence of conjugating groups can lead to a bathochromic (red) shift to longer wavelengths. youtube.com
The electronic transitions in derivatives can be further influenced by the formation of complexes or changes in the solvent polarity. youtube.comrsc.org For example, the formation of electron-donor-acceptor (EDA) complexes can be revealed by the appearance of new absorption bands in the UV-Vis spectrum. rsc.org
A representative UV-Vis spectral data table for a substituted pyrrole derivative is shown below.
| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Ethanol | 265 | 12,000 | π-π |
| Ethanol | 310 | 4,500 | n-π |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
The crystal structure of the parent compound, pyrrole-2-carboxylic acid, has been determined and shows that the molecules form dimers through hydrogen bonds between the carboxylic acid groups. acs.orgiucr.orgacs.org The pyrrole ring and the carboxylic acid group are nearly coplanar. iucr.orgacs.org For this compound, it is expected that the formamido group would also participate in hydrogen bonding, leading to a more complex and stable crystal lattice. The planarity of the molecule and the potential for π-π stacking are also important features that can be elucidated. nih.gov
The crystal data for a related pyrrolo[1,2-b]pyridazine (B13699388) derivative is presented in the table below as an example of the type of information obtained from a single-crystal X-ray diffraction study. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Volume (ų) | 1128.00(4) |
| Z | 4 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. byopera.com XPS is particularly useful for analyzing the surface of thin films and modified materials. researchgate.net
For this compound and its derivatives, XPS can provide detailed information about the chemical environment of the carbon, nitrogen, and oxygen atoms. The binding energies of the core-level electrons are sensitive to the chemical state of the atom. For example, the N 1s spectrum can distinguish between the nitrogen in the pyrrole ring (pyrrolic N) and the nitrogen in the formamido group. mdpi.comresearchgate.net Similarly, the C 1s spectrum can resolve the different types of carbon atoms, such as those in the pyrrole ring, the carboxylic acid group, and the formamido group.
In studies of polypyrrole films, XPS has been used to quantify the number of carboxylic acid groups and to identify different nitrogen species. researchgate.netdtic.mil This level of detail is crucial for understanding the surface properties and reactivity of materials based on this compound.
A table with typical binding energies for nitrogen species in related compounds is provided below. researchgate.net
| Nitrogen Species | N 1s Binding Energy (eV) |
| Pyridinic N | ~398.8 |
| Pyrrolic N | ~400.3 |
| Amine/Amide N | ~400.5 |
| Azide (outer N) | ~402.1 |
| Azide (central N) | ~405.6 |
Computational and Theoretical Chemical Investigations of 4 Formamido 1h Pyrrole 2 Carboxylic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to inspect the molecular world, providing insights into the structure, properties, and reactivity of molecules at the electronic level. For a nuanced understanding of 4-Formamido-1H-pyrrole-2-carboxylic acid, a variety of sophisticated computational techniques are employed.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure
The electronic structure of a molecule is fundamental to its chemical behavior. Density Functional Theory (DFT) and ab initio methods are the primary tools for its investigation. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable and computationally efficient method for studying pyrrole (B145914) derivatives. researchgate.netacs.org For instance, calculations on the parent compound, pyrrole-2-carboxylic acid (PCA), using the B3LYP functional with a 6-311++G(d,p) basis set, have provided detailed insights into its geometry and electronic properties. researchgate.net These methods allow for the optimization of the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2), offer a higher level of theory and can provide even more accurate results, albeit at a greater computational cost. researchgate.net These methods are particularly valuable for studying systems where electron correlation effects are significant. For this compound, such calculations would be crucial for accurately determining its electronic ground state, ionization potential, electron affinity, and the distribution of electron density, which is influenced by the electron-donating formamido group and the electron-withdrawing carboxylic acid group.
A comparative study of pyrrole-2-carboxylic acid and its dimers has been performed using both DFT (B3LYP/6-311++G(d,p)) and MP2/6-311++G(d,p) levels of theory, highlighting the influence of the pyrrole moiety on hydrogen bonding and π-electron delocalization. researchgate.net
Analysis of Aromaticity and Electron Delocalization in the Pyrrole Ring
The pyrrole ring is an aromatic system, and its degree of aromaticity can be quantified using several computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) are two of the most widely used metrics. researchgate.net HOMA values are calculated from the bond lengths of the ring, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. NICS values, on the other hand, are based on the magnetic shielding at the center of the ring, with negative values typically indicating aromaticity.
For pyrrole-2-carboxylic acid, DFT calculations have been used to determine these indices, providing a quantitative measure of the ring's aromatic character. researchgate.net The introduction of a formamido group at the 4-position is expected to influence the electron delocalization within the pyrrole ring. The formamido group can act as a π-donor, potentially increasing the electron density in the ring and modulating its aromaticity. A detailed computational analysis of this compound would involve calculating the HOMA and NICS values to understand the electronic impact of the formamido substituent.
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Pyrrole | 0.979 | -15.4 | -10.5 |
| Pyrrole-2-carboxylic acid (s-cis) | 0.945 | -13.8 | -9.8 |
| Pyrrole-2-carboxylic acid (s-trans) | 0.948 | -13.9 | -9.9 |
Table 1: Calculated Aromaticity Indices for Pyrrole and Pyrrole-2-carboxylic Acid Conformers. This table is based on data for related compounds and serves as a reference for the expected range of values for this compound.
Conformational Analysis, Tautomerism, and Intramolecular Interactions
The flexibility of the formamido and carboxylic acid groups allows for the existence of multiple conformers and tautomers of this compound. Conformational analysis, typically performed using DFT methods, can identify the most stable geometries and the energy barriers between them. researchgate.net For the related pyrrole-2-carboxylic acid, studies have identified two main conformers, s-cis and s-trans, depending on the relative orientation of the carbonyl group and the pyrrole ring. researchgate.netacs.org
Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond could potentially form between the formamido N-H and the carboxylic acid oxygen, or between the carboxylic acid O-H and the formamido carbonyl oxygen. The strength and nature of these interactions can be analyzed using Bader's theory of "Atoms in Molecules" (AIM), which examines the electron density at bond critical points. researchgate.net
Tautomerism is another important consideration. The formamido group can exist in different tautomeric forms, and the carboxylic acid can also exhibit keto-enol tautomerism, although the enol form is generally less stable. Computational studies can predict the relative energies of these tautomers and provide insight into their potential for interconversion.
Prediction and Simulation of Spectroscopic Data
Computational chemistry is an invaluable tool for the prediction and interpretation of spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of new compounds. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netcapes.gov.brresearchgate.net
The calculated vibrational frequencies from a DFT calculation can be correlated with experimental IR and Raman spectra to assign the observed bands to specific molecular motions. researchgate.netnist.gov Similarly, NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a powerful means of structure elucidation. capes.gov.br Comparing the simulated spectra of different conformers and tautomers can help to identify the dominant species in a given environment.
| Spectroscopic Data | Pyrrole-2-carboxylic acid (Experimental) | Pyrrole-2-carboxylic acid (Calculated) |
| IR (cm⁻¹) | ||
| ν(O-H) | ~3300-2500 (broad) | 3589 (monomer) |
| ν(N-H) | ~3440 | 3525 (monomer) |
| ν(C=O) | ~1680 | 1720 (monomer) |
| ¹H NMR (ppm, DMSO-d₆) | ||
| H1 (NH) | 11.8 | - |
| H3 | 6.9 | - |
| H4 | 6.1 | - |
| H5 | 6.8 | - |
| COOH | 12.5 | - |
Table 2: Selected Experimental and Calculated Spectroscopic Data for Pyrrole-2-carboxylic Acid. This data for the parent compound provides a baseline for interpreting the spectra of its 4-formamido derivative.
Molecular Dynamics Simulations and Reaction Pathway Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov This is particularly useful for understanding complex processes such as reaction mechanisms.
Elucidation of Reaction Mechanisms for Synthesis and Transformations
Understanding the mechanism of a chemical reaction is key to optimizing its conditions and extending its scope. For the synthesis of this compound, computational methods can be used to explore potential reaction pathways. For instance, a plausible synthesis could involve the formylation of 4-amino-1H-pyrrole-2-carboxylic acid. DFT calculations can be employed to model the transition states and intermediates along this reaction coordinate, providing insights into the reaction's feasibility and the factors that control its regioselectivity and stereoselectivity.
Free Energy Surface Mapping and Kinetic Barrier Determination
No specific studies on the free energy surface (FES) mapping or kinetic barrier determination for the conformational changes or reactions involving this compound are available in the current scientific literature.
In computational chemistry, FES mapping is a powerful technique used to understand the thermodynamics and kinetics of chemical processes. It illustrates the energy of a system as a function of two or more reaction coordinates, providing a visual representation of all possible conformations of a molecule and the energy barriers between them. Methods such as molecular dynamics simulations coupled with enhanced sampling techniques (e.g., metadynamics or umbrella sampling) are employed to construct the FES. From this surface, the most stable conformations (local minima) and the transition states (saddle points) can be identified. The energy difference between a local minimum and a transition state represents the kinetic barrier, or activation energy, for a particular process, which is crucial for determining reaction rates. For a molecule like this compound, FES mapping could elucidate the rotational barriers around the formamido and carboxylic acid groups, as well as the energetic landscape of its interactions with other molecules.
Molecular Docking and Ligand-Target Interactions (In Silico)
While the pyrrole scaffold is a common motif in drug discovery and has been the subject of numerous molecular docking studies, there are no specific molecular docking analyses for this compound reported in the literature. The general importance of the pyrrole ring in new drug discovery has inspired the synthesis and investigation of numerous derivatives. nih.gov
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Proteins, Nucleic Acids)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a ligand (like this compound) with a biological macromolecule, such as a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose.
For example, in studies of other pyrrole derivatives, molecular docking has been used to understand their inhibitory activity against enzymes like butyrylcholinesterase and monoamine oxidase. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrrole core or its substituents and the amino acid residues in the active site of the enzyme. nih.gov Similar methodologies could be applied to this compound to predict its potential biological targets and elucidate its binding mechanism at the molecular level.
Structure-Based and Ligand-Based Virtual Screening Strategies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the biological target. Molecular docking is a primary tool for SBVS, where compounds from a database are docked into the binding site of the target, and the best-scoring molecules are selected for further investigation. The development of novel pyrrole inhibitors of MEK kinase has been guided by such structure-based drug design. drugbank.com
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. It utilizes a set of known active ligands to identify other molecules in a database with similar properties. The underlying principle is that molecules with similar structures or properties are likely to have similar biological activities.
Although no virtual screening studies have been specifically reported for this compound, the synthesis of various carboxyl-substituted pyrroles indicates a continued interest in this class of compounds for potential applications in pharmaceuticals and materials science. organic-chemistry.org
Advanced Cheminformatics and Machine Learning Applications in Compound Discovery
There is no information available in the scientific literature regarding the application of advanced cheminformatics or machine learning specifically to this compound.
Cheminformatics involves the use of computational and informational techniques to solve a wide range of problems in the field of chemistry. Machine learning, a subset of artificial intelligence, has become a powerful tool in cheminformatics for drug discovery. These approaches are used for:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. Machine learning algorithms can be trained on datasets of compounds with known activities to build predictive QSAR models. For instance, a field-based QSAR approach was used in the design and synthesis of novel pyrrole derivatives as potential inhibitors of COX-1 and COX-2 enzymes. acs.org
Predicting ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties of a drug candidate. Machine learning models can be developed to predict these properties from the chemical structure, helping to identify promising candidates early in the drug discovery pipeline.
De Novo Drug Design: Generative machine learning models can be used to design entirely new molecules with desired properties.
These advanced computational tools have the potential to accelerate the discovery and optimization of new pyrrole derivatives with therapeutic potential. mdpi.com
Research Applications of 4 Formamido 1h Pyrrole 2 Carboxylic Acid and Its Derivatives
Utilization as a Versatile Chemical Building Block in Organic Synthesis
The unique arrangement of functional groups on the 4-Formamido-1H-pyrrole-2-carboxylic acid scaffold makes it a highly versatile building block. The pyrrole (B145914) core, carboxylic acid, and formamido group can each participate in a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures. Pyrrole derivatives are recognized as valuable building blocks in the synthesis of pharmaceuticals and natural products. nih.gov
The functional groups of this compound provide multiple reaction sites for constructing more elaborate heterocyclic structures. The carboxylic acid can be converted into esters, amides, or acid halides, which can then undergo intramolecular cyclization reactions with the formamido group or the pyrrole ring itself to create fused bicyclic systems.
For instance, the formamido group (-NHCHO) and the adjacent C5-H of the pyrrole ring can be involved in cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler type reactions under appropriate conditions, to form pyrrolo[3,4-d]pyrimidine or related fused systems. The combination of the carboxylic acid at C2 and the formamido group at C4 allows for the synthesis of complex polycyclic structures through multi-step reaction sequences. The general utility of pyrrole derivatives in forming fused heterocycles is well-established. doi.org
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reagent/Condition | Potential Intermediate | Resulting Heterocyclic System |
| 1. SOCl₂, 2. PCl₅/POCl₃ | Acyl chloride, Vilsmeier-type reagent | Pyrrolo[3,2-d]pyrimidinone derivatives |
| 1. Esterification, 2. Reduction of formamide | Amino-ester derivative | Lactam (fused dihydropyrrolone) |
| 1. Amide coupling (e.g., with an amino acid) | Peptide-like derivative | Macrocyclic peptidomimetics |
| Intramolecular Friedel-Crafts type acylation | Acylium ion | Fused tricyclic ketone |
Many natural products, particularly those from marine organisms, contain the pyrrole-2-carboxylic acid core. nih.gov These compounds often exhibit significant biological activities, including antitumor and protein kinase inhibiting properties. nih.gov The this compound structure serves as an excellent starting point for creating analogs of these natural products.
The carboxylic acid provides a site for extension, allowing chemists to append various side chains or link the molecule to other fragments, mimicking the structures of more complex natural products. The formamido group at the 4-position can modulate the electronic properties and hydrogen-bonding capabilities of the molecule, potentially enhancing its interaction with biological targets. Researchers have successfully used tetrasubstituted pyrrole (TSP) scaffolds to mimic the hydrophobic side chains of "hot-spot" residues in protein-protein interactions, a strategy relevant to developing new anticancer agents. mdpi.com By modifying the functional groups of this compound, a library of analogs can be synthesized and screened for various biological activities, from enzyme inhibition to antimicrobial effects. nih.govvlifesciences.com
Design and Engineering of Materials Science Applications
Conductive polymers, particularly those based on polypyrrole (PPy), are extensively studied for applications in electronics, energy storage, and biomedicine. nih.gov Functionalizing the pyrrole monomer is a key strategy for tuning the properties of the resulting polymer.
This compound is a prime candidate for a functional monomer in the synthesis of novel conductive polymers. The pyrrole ring itself is the polymerizable unit, capable of undergoing oxidative electropolymerization to form a polypyrrole backbone. nih.gov The pendant carboxylic acid and formamido groups would line the polymer chain, imparting new properties.
Carboxylic acid-functionalized polypyrroles have been shown to be highly useful as bioactive platforms. nih.gov The acid groups can be used for covalent attachment of biological molecules, such as peptides or enzymes, and can also influence the polymer's solubility and processability. nih.govresearchgate.net The formamido group would further enhance functionality, potentially increasing inter-chain hydrogen bonding, which could affect the polymer's morphology and mechanical properties. The electrical conductivity of such polymers is generated by the movement of π-electrons along the conjugated backbone. nih.gov
Table 2: Comparison of Functionalized Polypyrrole Derivatives
| Monomer | Polymer Name | Key Feature | Demonstrated Application |
| 1-(2-carboxyethyl)pyrrole | PPyCOOH | Carboxylic acid on N-position side chain. nih.govnih.gov | Bioactive platform for cell adhesion after RGD peptide conjugation. nih.govnih.gov |
| Pyrrole-2-carboxylic acid | Poly(pyrrole-2-carboxylic acid) | Carboxylic acid directly on the ring. researchgate.net | Covalent immobilization of enzymes (e.g., glucose oxidase) for biosensors. researchgate.net |
| This compound | Poly(this compound) | Bifunctional (COOH and NHCHO) pendant groups. | Hypothesized for advanced sensors and functional biomaterials. |
The functional groups of this compound make it highly suitable for developing materials for optoelectronic and sensory devices. Conductive polymers are integral to biosensors and actuators. nih.gov When polymerized, the carboxylic acid groups can act as anchor points for immobilizing biorecognition elements like enzymes or antibodies. researchgate.net For example, poly(pyrrole-2-carboxylic acid) has been used to covalently immobilize glucose oxidase for biosensor applications. researchgate.net
The formamido group adds another dimension of interaction. Its hydrogen-bonding capability can be exploited for the selective binding of analytes, a critical feature in chemical sensors. The combination of conductivity from the polypyrrole backbone and the specific binding capabilities from the pendant groups could lead to highly sensitive and selective electrochemical sensors. Furthermore, changes in the polymer's environment (e.g., pH, binding of an analyte) can alter its doping level and, consequently, its conductivity and optical properties, forming the basis for a sensing mechanism.
Biomolecular Interaction Studies (In Vitro and Mechanistic Focus)
The pyrrole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. Derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov The parent compound, pyrrole-2-carboxylic acid, has even been identified as a bacterial signaling molecule that modulates biofilm formation in response to the presence of fungi. nih.gov
This compound is an attractive candidate for such mechanistic studies. The introduction of a formamido group at the 4-position significantly alters the electronic distribution and steric profile of the pyrrole ring compared to the unsubstituted parent acid. In vitro assays could be used to explore its ability to inhibit specific enzymes, disrupt protein-protein interactions, or bind to nucleic acids. For example, studies on tetrasubstituted pyrroles have shown they can mimic key amino acid residues to interfere with protein complexes critical in cancer pathways. mdpi.com The dual hydrogen-bond donor/acceptor nature of the formamido group, combined with the acidic carboxylate, provides a rich set of potential interactions with amino acid residues in an enzyme's active site.
Table 3: Reported In Vitro Biological Activities of Pyrrole-2-Carboxylic Acid Derivatives
| Derivative Class | Biological Target/Activity | Research Focus | Citation |
| Tetra-substituted pyrrole derivatives | COX-1 and COX-2 enzymes | Design of novel anti-inflammatory agents. | nih.gov |
| Pyrrole-2-carboxylic acid | Bacterial signaling molecule | Regulation of biofilm formation in Lysobacter sp. | nih.gov |
| 4,5-dibromo-pyrrole-2-carbohydrazide derivatives | Enoyl-acyl carrier protein reductase | Development of antimycobacterial agents. | vlifesciences.com |
| Tetra-substituted pyrrole carboxamides | Protein-protein interactions (e.g., p53-MDM2) | Development of anticancer agents for melanoma. | mdpi.com |
These examples highlight the potential of the pyrrole-2-carboxylic acid scaffold. Investigating the specific interactions of the 4-formamido derivative would provide valuable structure-activity relationship (SAR) data, contributing to the rational design of new therapeutic agents or molecular probes.
Ligand Design for Enzyme and Protein Modulators
The this compound scaffold is a versatile template for designing ligands that can modulate the function of enzymes and other proteins. The pyrrole-2-carboxamide moiety, in particular, is recognized as a key pharmacophore in molecules with a wide range of biological activities, including as enzyme inhibitors. researchgate.net
Researchers have successfully designed and synthesized derivatives of this scaffold to target specific proteins involved in disease. For instance, pyrrole-2-carboxamides have been developed as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids and an essential protein for the viability of Mycobacterium tuberculosis. nih.gov A structure-guided design approach, utilizing the crystal structure of MmpL3, led to the synthesis of pyrrole-2-carboxamides where the scaffold connects a headgroup (like a 2,4-dichlorophenyl group) and a tailgroup (such as a cyclohexyl or adamantyl group). nih.gov In these designs, the pyrrole-2-carboxamide core occupies a specific pocket (S4) in the binding site, forming critical hydrogen bonds with amino acid residues like Asp645 and Tyr646. nih.gov
The biological evaluation of these derivatives has demonstrated that modifications to the core structure significantly impact their inhibitory potency. For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, has been shown to greatly improve anti-tuberculosis activity. nih.gov Some of these compounds exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains, with Minimum Inhibitory Concentration (MIC) values below 0.016 µg/mL. nih.gov
The following table summarizes the inhibitory activity of selected pyrrole-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv and their cytotoxicity.
| Compound ID | R1 Group | R2 Group | MIC (µg/mL) vs. M. tb H37Rv | IC50 (µg/mL) vs. Vero cells |
| 1 | 2,4-dichlorophenyl | cyclohexyl | 1 | >64 |
| 5 | 2,4-dichlorophenyl | adamantyl | <0.016 | >64 |
| 28 | 2-chloro-4-pyridyl | adamantyl | <0.016 | >64 |
| 32 | 3-pyridyl | adamantyl | <0.016 | >64 |
| 47 | 2,4-difluorophenyl | adamantyl | <0.016 | >64 |
Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. nih.gov
Furthermore, the pyrrole-3-carboxamide scaffold, a close structural relative, is central to highly successful drugs like Atorvastatin, and 4-oxo derivatives of pyrrole-3-carboxylic acids are known to have HIV-1 protease inhibitory activity. nist.gov This highlights the broad potential of the pyrrole carboxylic acid framework in designing potent and specific enzyme modulators.
Interaction with Nucleic Acids (e.g., DNA Binding Agents)
The 4-substituted pyrrole-2-carboxylic acid framework is a key component in the synthesis of minor-groove binders, which are molecules that can selectively bind to the minor groove of DNA. nih.govhud.ac.uk These compounds often consist of linked heterocyclic rings that can fit snugly into the narrow groove of DNA, leading to the inhibition of DNA-dependent processes and exhibiting biological activities such as antimicrobial and antitumor effects.
In the synthesis of these DNA binders, the 4-amino group on the pyrrole ring is a crucial component for extending the polyamide chain. This 4-amino group is typically introduced by the reduction of a 4-nitro group. Therefore, 4-nitro-1H-pyrrole-2-carboxylic acid and its esters are common intermediates in the synthesis of these molecules. nih.govhud.ac.uk The 4-nitro group can be reduced to a 4-amino group, which is then available for amide bond formation with another pyrrole carboxylic acid unit or a different heterocyclic building block. mdpi.com The resulting 4-amino group can be formylated to yield the 4-formamido derivative, which can also be a part of the final DNA-binding ligand.
For example, a compound containing a 4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido) group linked to another pyrrole ring has been synthesized as an intermediate for modified DNA minor-groove binders. nih.govhud.ac.uk The synthesis involves coupling a 4-amino pyrrole derivative with a 4-nitro-1-methyl-2-trichloroacetylpyrrole. mdpi.com These synthetic strategies demonstrate the utility of the 4-substituted pyrrole-2-carboxylic acid scaffold in constructing complex molecules designed to interact specifically with nucleic acids. The planarity of the pyrrole ring and its ability to participate in hydrogen bonding are key to the DNA binding affinity of the resulting polyamides. nih.gov
Development of Chemical Probes for Biological Pathways
While specific examples of this compound derivatives being used directly as chemical probes are not extensively documented, the structural and chemical properties of this scaffold make it a promising candidate for the development of such tools. Chemical probes are small molecules used to study and manipulate biological systems, and they often feature a core recognition element, a reactive group, and/or a reporter tag (like a fluorescent dye).
The pyrrole-2-carboxamide framework has been shown to be a versatile recognition element for specific biological targets, such as the MmpL3 protein in Mycobacterium tuberculosis. nih.gov This inherent target-binding ability is the first requirement for a successful chemical probe. By incorporating a suitable reporter group, such as a fluorophore, or a reactive group for covalent labeling, derivatives of this compound could be converted into powerful chemical probes.
For instance, the synthesis of pyrrole derivatives with fluorescent properties has been reported, demonstrating the feasibility of creating such probes. These could be used for imaging the localization of a target protein within a cell or for quantifying enzyme activity through fluorescence-based assays. Given that derivatives of this scaffold are known to inhibit enzymes and bind to DNA, they could be adapted into:
Activity-Based Probes: By introducing a reactive "warhead," these molecules could be designed to covalently bind to the active site of their target enzyme, allowing for its identification and characterization in complex biological samples.
Fluorescent Probes: The attachment of a fluorophore could allow for the visualization of DNA in the nucleus or the tracking of specific protein interactions in living cells. The synthesis of fluorescent probes for RNA molecules using an unnatural base-pair system has been demonstrated, highlighting the potential for heterocyclic compounds in this area. thegoodscentscompany.com
The synthetic accessibility of the pyrrole ring allows for modifications at various positions, making it possible to introduce the necessary functionalities for creating sophisticated chemical probes to investigate complex biological pathways.
Investigations into Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
Derivatives of this compound are actively being investigated for their antimicrobial and antifungal properties. The pyrrole-2-carboxamide moiety is a known pharmacophore that contributes to a wide spectrum of biological activities, including antibacterial, antifungal, and antibiofilm actions. researchgate.net
Numerous studies have reported the synthesis of novel pyrrole-2-carboxamide derivatives and their subsequent evaluation against various pathogenic microbes. For example, a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides were synthesized and tested against several Gram-negative bacteria. researchgate.netresearchgate.net Several of these compounds showed significant antibacterial activity, with MIC values in the low microgram per milliliter range. researchgate.netresearchgate.net
The mechanism of action for some of these pyrrole derivatives involves the inhibition of essential cellular processes. As mentioned previously, some derivatives act as inhibitors of DNA gyrase and topoisomerase I, enzymes critical for DNA replication and repair. researchgate.net Others, like the MmpL3 inhibitors, disrupt the formation of the bacterial cell wall in mycobacteria. nih.gov
The parent compound, pyrrole-2-carboxylic acid, has also been shown to possess interesting biological activities. It has been found to inhibit biofilm formation and suppress the virulence of Listeria monocytogenes, a foodborne pathogen. nih.gov Specifically, it reduces the biomass of the biofilm, decreases the metabolic activity of the bacteria within the biofilm, and collapses the biofilm architecture. nih.gov It also inhibits the adhesion of the bacteria to common food-contact surfaces. nih.gov Furthermore, 1H-pyrrole-2-carboxylic acid has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, reducing the production of virulence factors such as pyocyanin, protease, and elastase. frontiersin.org
The following table presents the in vitro antimicrobial activity of selected pyrrole-2-carboxamide derivatives.
| Compound ID | Amine Moiety | MIC (µg/mL) vs. K. pneumoniae | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 4a | 4-fluoroaniline | 2.12 | 3.12 | 6.25 |
| 4c | 4-chloroaniline | 3.23 | 6.25 | 6.25 |
| 4f | 4-methylaniline | 6.35 | 12.5 | 12.5 |
| 4g | cyclohexylamine | 3.91 | 6.25 | 6.25 |
| 4h | N-methylcyclohexylamine | 2.12 | 3.95 | 3.95 |
| 4i | N-ethylcyclohexylamine | 1.02 | 1.56 | 3.56 |
| 4j | dicyclohexylamine | 2.12 | 3.95 | 3.95 |
Data represents the Minimum Inhibitory Concentration (MIC) for a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides. researchgate.net
While many of these derivatives show promising antibacterial activity, their antifungal activity has been reported to be less significant in some studies. researchgate.netresearchgate.net This highlights the need for further structural modifications to optimize the antifungal potential of this class of compounds.
Emerging Trends and Future Research Avenues for 4 Formamido 1h Pyrrole 2 Carboxylic Acid
Development of Novel Catalytic and Continuous Flow Synthesis Routes
The synthesis of pyrrole (B145914) derivatives has traditionally relied on multi-step batch processes, which can be inefficient and generate significant waste. scispace.comsyrris.com Modern organic synthesis is increasingly shifting towards more efficient and sustainable methods, with catalytic and continuous flow processes at the forefront of this transformation. allfordrugs.com
Catalytic Synthesis:
Recent research has highlighted the efficacy of various catalysts in the synthesis of pyrrole-2-carboxylic acids and their derivatives. organic-chemistry.org For instance, copper-catalyzed spiroannulation/ring-opening aromatization has been employed for the mechanosynthesis of pyrrole-2-carboxylic acids. organic-chemistry.orgresearchgate.net This method offers a cost-effective and environmentally friendly alternative to traditional synthetic routes. Similarly, iron-containing catalysts have been utilized for the synthesis of pyrrole-2-carboxylic acid esters. nih.gov The development of novel catalytic systems for the synthesis of 4-Formamido-1H-pyrrole-2-carboxylic acid could lead to higher yields, improved selectivity, and milder reaction conditions.
| Catalyst Type | Substrates | Key Advantages | Potential for this compound Synthesis |
| Copper Salts | 4-Arylidene isoxazol-5-ones, enamino esters | Cost-effective, environmentally friendly, high efficiency | Potential for novel cyclization strategies to form the pyrrole ring with the desired formamido substituent. |
| Iron-Containing Catalysts | 1H-pyrrole, carbon tetrachloride, alcohols | Quantitative yields, utilization of readily available starting materials | Could be adapted for the direct formamidation and carboxylation of a pyrrole precursor. |
| Palladium Complexes | 1-(alk-1-ynyl)cyclopropyloxime derivatives | High regioselectivity, formation of N-substituted pyrroles | Could be explored for the synthesis of precursors to this compound. nih.gov |
Continuous Flow Synthesis:
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the potential for automation and scale-up. scispace.comsyrris.com The application of continuous flow methods for the synthesis of pyrrole-3-carboxylic acid derivatives has been successfully demonstrated, utilizing a one-step process from simple starting materials. scispace.comsyrris.comdurham.ac.uk This approach can be adapted for the synthesis of this compound, potentially enabling a more streamlined and efficient production process. A tube-in-tube gas permeable membrane reactor has also been effectively used for the continuous flow synthesis of carboxylic acids using CO2, a methodology that could be explored for the carboxylation step in the synthesis of the target compound. acgpubs.org
| Flow Chemistry Approach | Key Features | Potential Benefits for this compound |
| Microreactor-based synthesis | Precise control over reaction parameters, rapid mixing, efficient heat transfer | Improved yield and purity, reduced reaction times, enhanced safety. scispace.comsyrris.com |
| Multi-step sequential flow | Integration of multiple reaction steps into a single continuous process | Elimination of intermediate purification steps, increased overall efficiency. allfordrugs.com |
| Gas-liquid flow reactor | Efficient delivery of gaseous reagents like CO2 | Potential for a green and efficient carboxylation step. acgpubs.org |
Future research in this area will likely focus on the development of bespoke catalytic systems and integrated continuous flow platforms specifically designed for the synthesis of this compound and its derivatives, aiming for a more sustainable and economically viable manufacturing process.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced in-situ spectroscopic techniques provide real-time insights into reacting systems, enabling the identification of transient intermediates and the elucidation of reaction pathways.
For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed for in-situ monitoring. These methods allow for the continuous tracking of reactant consumption, product formation, and the emergence of any byproducts.
Spectroscopic Monitoring Techniques and Their Potential Applications:
| Spectroscopic Technique | Information Provided | Application in the Synthesis of this compound |
| FTIR Spectroscopy | Vibrational modes of functional groups | Monitoring the formation of the amide and carboxylic acid functionalities. |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR | Characterizing the pyrrole ring formation and substitution patterns. beilstein-journals.org |
| NMR Spectroscopy | Chemical environment of atomic nuclei | Providing detailed structural information and quantitative analysis of reaction components. |
The data obtained from in-situ spectroscopic monitoring can be used to develop accurate kinetic models, optimize reaction parameters such as temperature, pressure, and catalyst loading, and ensure consistent product quality. This real-time analytical approach is particularly valuable for the transition from batch to continuous flow synthesis, where precise control over the reaction is paramount.
Integration of Artificial Intelligence and Data Science for Predictive Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling the predictive design of molecules with desired properties. nih.gov For this compound, these computational tools can be leveraged to:
Predict Biological Activity: AI models can be trained on existing data to predict the biological activity of novel derivatives of this compound, accelerating the identification of potent drug candidates.
Optimize Synthetic Routes: Machine learning algorithms can analyze vast reaction databases to suggest optimal synthetic pathways, catalysts, and reaction conditions, reducing the need for extensive experimental screening.
De Novo Molecular Design: Generative models can design novel pyrrole derivatives with specific desired properties, expanding the chemical space for drug discovery.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops mathematical models to correlate chemical structure with biological activity. | Rapidly screen virtual libraries of derivatives to identify promising candidates for further investigation. |
| Retrosynthesis Prediction | Utilizes AI to propose synthetic routes for a target molecule. | Streamline the synthesis of complex analogs and derivatives. |
| Generative Adversarial Networks (GANs) | A class of machine learning frameworks used to generate new data with the same statistics as the training set. | Design novel this compound derivatives with enhanced therapeutic properties. |
The integration of AI and data science into the research and development of this compound holds the promise of significantly reducing the time and cost associated with bringing new drugs to market.
Exploration of Bio-inspired and Sustainable Applications for Pyrrole Scaffolds
The pyrrole ring is a ubiquitous structural motif in nature, found in a wide array of biologically important molecules such as heme, chlorophyll, and vitamin B12. mdpi.com This natural prevalence has inspired the development of pyrrole-based compounds for a variety of applications.
Bio-inspired Applications:
The structural features of this compound make it an interesting candidate for bio-inspired applications. The formamido group can participate in hydrogen bonding interactions, mimicking the peptide bonds in proteins, while the carboxylic acid moiety can act as a coordination site for metal ions or as a proton donor/acceptor. Potential bio-inspired applications include:
Development of Enzyme Inhibitors: The pyrrole scaffold can be designed to mimic the transition state of an enzymatic reaction, leading to the development of potent and selective inhibitors.
Creation of Artificial Receptors: The ability to form specific non-covalent interactions can be harnessed to create synthetic receptors for the selective binding of biologically relevant molecules.
Design of Biomimetic Catalysts: Pyrrole-based ligands can be used to create catalysts that mimic the active sites of metalloenzymes.
Sustainable Applications:
The principles of green chemistry are increasingly guiding the development of new chemical products and processes. mdpi.com Pyrrole-based materials are being explored for a range of sustainable applications, including:
Organic Electronics: Pyrrole-containing polymers can exhibit semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Corrosion Inhibitors: Pyrrole derivatives have shown promise as effective and environmentally friendly corrosion inhibitors for various metals.
Natural Product Synthesis: The pyrrole-2-carboxaldehyde moiety, closely related to the subject compound, is a precursor in the biosynthesis of various natural products and can be produced via enzymatic CO2 fixation, highlighting a sustainable route.
The exploration of bio-inspired and sustainable applications for this compound and its derivatives is a rapidly growing field with the potential to address significant challenges in medicine, materials science, and environmental protection.
Q & A
Q. What are the recommended methods for synthesizing and purifying 4-Formamido-1H-pyrrole-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves dissolving precursor compounds (e.g., 1H-pyrrole-2-carboxylic acid derivatives) in a solvent mixture of ethanol (80%) and ethyl acetate (20%), followed by slow crystallization at room temperature for ~5 days to obtain monoclinic crystals suitable for X-ray analysis . For purification, column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (using C18 columns and acetonitrile/water mobile phases) is effective. Purity validation via NMR (e.g., ¹H and ¹³C) and HPLC (≥95% purity) is critical .
Q. How can the solubility and stability of this compound be optimized for biological assays?
- Methodological Answer : Hydrochloride salt derivatives enhance aqueous solubility, as seen in structurally similar pyrrole-carboxylic acid compounds . Stability studies should include pH-dependent degradation assays (e.g., buffered solutions from pH 2–9) monitored by UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to detect hydrolysis products. Storage at –20°C in anhydrous DMSO or lyophilized form is recommended for long-term stability .
Q. What spectroscopic techniques are most reliable for characterizing its structure?
- Methodological Answer :
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) and dimeric motifs (R₂²(8) or R₂²(10) graph sets) with anisotropic displacement parameters (mean σ(C–C) = 0.005 Å) .
- NMR : ¹H NMR in DMSO-d₆ identifies formamido (–NHCHO) and carboxylic acid (–COOH) protons (δ = 10–13 ppm). ¹³C NMR confirms carbonyl carbons (δ = 160–170 ppm) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder or twinning) be addressed during structural analysis?
- Methodological Answer : For disordered regions, refine anisotropic displacement parameters with constraints (e.g., SIMU and DELU in SHELXL). Twinning can be resolved using the HKLF 5 format in refinement software. High-resolution data (≤0.8 Å) and low-temperature (100 K) data collection reduce thermal motion artifacts .
Q. What strategies are effective for evaluating its bioactivity in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Kᵢ) via fluorescence quenching.
- Docking studies : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds between the formamido group and catalytic residues (e.g., Asp/Glu) .
Q. How should conflicting data on hydrogen-bonding patterns in crystallography be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
